Pyrido[3,4-C]pyridazine
Overview
Description
Pyrido[3,4-C]pyridazine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is part of a broader class of pyridazines, which are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-C]pyridazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyridine derivatives with hydrazine, followed by cyclization under acidic or basic conditions . Another approach involves the use of diazotization reactions, where pyridine is converted to a diazonium salt, which then undergoes cyclization to form the pyridazine ring .
Industrial Production Methods: While specific industrial methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-C]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrido[3,4-C]pyridazine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, some derivatives inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and targets depend on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group, offering different pharmacological properties.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness: Pyrido[3,4-C]pyridazine is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for designing molecules with specific biological activities .
Properties
IUPAC Name |
pyrido[3,4-c]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXYZLCJSYRIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497876 | |
Record name | Pyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-98-8 | |
Record name | Pyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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